molecular formula C18H18N4 B013937 Tris(4-aminophenyl)amine CAS No. 5981-09-9

Tris(4-aminophenyl)amine

Cat. No.: B013937
CAS No.: 5981-09-9
M. Wt: 290.4 g/mol
InChI Key: SNLFYGIUTYKKOE-UHFFFAOYSA-N
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Description

Tris(4-aminophenyl)amine is an organic compound with the molecular formula C18H18N4. It is known for its strong basicity and excellent fluorescence properties. This compound is widely used as an intermediate in the synthesis of organic light-emitting materials and supramolecular compounds. It appears as a grey-colored crystalline powder and is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-aminophenyl)amine is typically synthesized through a multi-step process. The initial step involves the nucleophilic substitution reaction of 4-nitroaniline with 4-fluoronitrobenzene in the presence of potassium carbonate, yielding tris(4-nitrophenyl)amine. This intermediate is then reduced using hydrazine monohydrate catalyzed by palladium on carbon to produce this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Tris(4-aminophenyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tris(4-nitrophenyl)amine.

    Reduction: The compound itself is obtained through the reduction of tris(4-nitrophenyl)amine.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tris(4-aminophenyl)amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tris(4-nitrophenyl)amine: An oxidized form of tris(4-aminophenyl)amine.

    Tris(4-formylphenyl)amine: Another derivative used in the synthesis of covalent organic frameworks.

    Tris(4-bromophenyl)amine: Used in various organic synthesis reactions.

Uniqueness: this compound is unique due to its strong basicity and excellent fluorescence properties, making it highly valuable in the synthesis of optoelectronic materials and as a fluorescent probe in biological research .

Properties

IUPAC Name

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H,19-21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLFYGIUTYKKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064074
Record name N,N-Bis(4-aminophenyl)benzene-1,4-diamine
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5981-09-9
Record name N1,N1-Bis(4-aminophenyl)-1,4-benzenediamine
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Record name 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)-
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Record name 1,4-Benzenediamine, N1,N1-bis(4-aminophenyl)-
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Record name N,N-Bis(4-aminophenyl)benzene-1,4-diamine
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Record name N,N-bis(4-aminophenyl)benzene-1,4-diamine
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Synthesis routes and methods I

Procedure details

To a 300-mL, 3-necked flask equipped with a reflux tube were added 1.52 g (4.00 mmol) of tri(4-nitrophenyl)amine and 5% Pd/C (200 mg), and the inside was replaced with argon. Dioxane (50 mL) and ethanol (25 mL) were added thereto, and the resulting mixture was stirred at a temperature of 80° C., and hydrazine monohydrate (8.0 mL) was added dropwise thereto over 3 hours and further stirred at 80° C. for 20 hours. The catalyst was separated by filtration, and then the reaction mixture was added to ice water (400 mL). The obtained gray solid was obtained by filtration, washed with water and then vacuum-dried, whereby a desired product was obtained (Quantity: 1.02 g, 3.51 mmol, Yield: 88%).
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Yield
88%

Synthesis routes and methods II

Procedure details

Tris(4-nitrophenyl)amine (1.9 g) was suspended in 6 N hydrochloric acid (80 ml), and then tin dichloride (31.3 g) was added at room temperature and the mixture was heated to reflux for one day. After cooling, the reaction solution was filtered, and 6 N sodium hydroxide (160 ml) was added to the filtrate while cooling on ice. The mixture was extracted twice with dichloromethane (200 mL). The organic layer was collected and dried over sodium sulfate, and then concentrated to obtain 1.44 g of the title compound as a brown powder (quantitative yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Tris(4-aminophenyl)amine?

A1: The molecular formula of this compound is C18H18N4. It has a molecular weight of 290.36 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance Spectroscopy (1H-NMR and 13C-NMR), and mass spectrometry to confirm the chemical structure of TAPA and its derivatives [, , ].

Q3: How does the incorporation of this compound affect the thermal properties of epoxy resins?

A3: Incorporating TAPA as a reactive modifier in epoxy resin systems leads to enhanced thermal properties. This includes tailorable crosslinking densities, increased glass transition temperatures, and improved thermal decomposition temperatures [].

Q4: Can this compound be used to create porous materials?

A4: Yes, TAPA is a key building block for synthesizing porous organic polymers (POPs) [] and covalent organic frameworks (COFs) [, , , ]. These materials exhibit high surface areas and tunable pore sizes, making them suitable for applications like gas adsorption and separation [, , ].

Q5: What is the role of this compound in the synthesis of hyperbranched polyimides (HBPIs)?

A5: TAPA acts as a triamine monomer, reacting with dianhydride monomers to form HBPIs [, , ]. These HBPIs possess unique properties like high thermal stability, good solubility in polar aprotic solvents, and desirable optical properties, making them suitable for applications in various fields [, ].

Q6: Can this compound-based materials be used as catalysts?

A6: Yes, incorporating TAPA into porous organic polymers creates materials with catalytic properties. For example, a porous organic polymer with thiourea linkages (POP-TU) synthesized using TAPA exhibited high efficiency and recyclability in catalyzing the Michael reaction [].

Q7: How does the presence of this compound in a conjugated microporous polymer (CMP) affect its catalytic activity?

A7: The presence of TAPA in a CMP like TPA-PDI enhances its catalytic activity due to its redox-active nature. This allows for in situ stabilization of metal nanoparticles, leading to improved catalytic performance, such as in the reduction of nitro aryls to amino aryls [].

Q8: Have computational methods been used to study this compound and its derivatives?

A8: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the electronic properties and reactivity of TAPA-based materials. For instance, DFT calculations supported the enhanced electrochemical oxygen reduction reaction (ORR) activity observed in a Co nanoparticle-stabilized TPA-PDI CMP []. Additionally, computational methods aided in elucidating the fluorescence quenching mechanism of a TAPA-based COF upon interaction with Cu2+ ions [].

Q9: What analytical techniques are employed to study the adsorption properties of this compound-based materials?

A10: Gas adsorption analysis, including nitrogen adsorption-desorption isotherms, is widely used to characterize the surface area, pore size distribution, and adsorption capacity of TAPA-based porous materials [, , ]. These techniques help evaluate their potential for applications like gas storage and separation.

Q10: Is there any research on the environmental impact of this compound-based materials?

A11: While research on the environmental impact of TAPA-based materials is limited, the development of recyclable and reusable TAPA-based catalysts, like the POP-TU used for the Michael reaction [], represents a step towards sustainable chemistry. This aspect requires further exploration to assess and mitigate potential environmental risks.

Q11: Are there alternative molecules to this compound for specific applications?

A12: Yes, depending on the desired application, alternative molecules with similar structures or functionalities can be employed. For instance, in the synthesis of COFs, other triamine monomers like 1,3,5-tris(4-aminophenyl)benzene (TAPB) can be used to tailor the pore size and functionality of the resulting material [, , ]. Choosing the most suitable alternative requires careful consideration of the specific application requirements.

Q12: How does research on this compound-based materials contribute to cross-disciplinary advancements?

A13: Research on TAPA-based materials fosters collaborations across disciplines like chemistry, materials science, and engineering. For example, the development of TAPA-based COFs with tunable optoelectronic properties [] opens avenues for applications in organic electronics and sensing, bridging the gap between materials design and device fabrication.

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